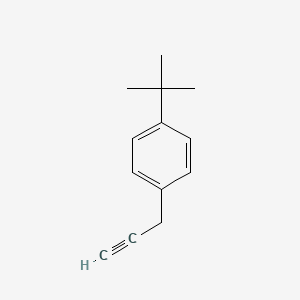

1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-4-prop-2-ynylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16/c1-5-6-11-7-9-12(10-8-11)13(2,3)4/h1,7-10H,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHOXADIGVKERB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of Substituted Propargylbenzenes

Classical Organic Transformations and Functionalization Reactions

Traditional synthetic methods provide the foundational routes to propargylbenzenes. These reactions often involve multi-step sequences and rely on well-established principles of organic chemistry, such as nucleophilic substitution and functional group transformations.

One of the most direct classical methods for forging the bond between the benzene (B151609) ring and the propargyl unit is through alkylation chemistry. The Friedel-Crafts alkylation stands as a primary example, where an aromatic ring attacks an electrophilic carbon source. cerritos.edu

For the synthesis of 1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene, a plausible Friedel-Crafts approach involves the reaction of tert-butylbenzene (B1681246) with a propargyl halide, such as propargyl bromide or chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). In this electrophilic aromatic substitution reaction, the Lewis acid activates the propargyl halide, generating a carbocation or a highly polarized complex that is then attacked by the electron-rich tert-butylbenzene ring. The bulky tert-butyl group is an ortho-, para-director, and steric hindrance favors the formation of the para-substituted product. cerritos.edu

A key challenge in Friedel-Crafts alkylations is the potential for overalkylation, as the product is often more nucleophilic than the starting material. cerritos.edu However, the steric bulk of the tert-butyl group can mitigate this side reaction.

Another classical approach involves using an organometallic reagent derived from the aromatic ring as the nucleophile. For instance, a Grignard reagent, such as 4-tert-butylphenylmagnesium bromide, could be reacted with a propargyl halide. This method reverses the polarity of the reactants compared to the Friedel-Crafts reaction but can be complicated by the need for strictly anhydrous conditions. sciencemadness.org

An alternative strategy involves building the propargyl side chain from a carbonyl group already present on the benzene ring. This multi-step process offers flexibility and control over the final structure.

The sequence can begin with a suitable ketone or aldehyde, such as 4-tert-butylbenzaldehyde (B1265539). The propargylation of carbonyl compounds is a well-established transformation used to create homopropargylic alcohols. beilstein-journals.org For example, reacting 4-tert-butylbenzaldehyde with a propargyl organometallic reagent, such as propargylmagnesium bromide or allenylboron compounds, yields 1-(4-(tert-butyl)phenyl)but-3-yn-1-ol. beilstein-journals.org

The subsequent step involves the conversion of the secondary alcohol into the alkyne. This can be achieved through a two-step process:

Conversion of the hydroxyl group into a good leaving group: This is typically done by tosylation or by converting the alcohol to an alkyl halide.

Elimination: Treatment with a strong, non-nucleophilic base would then induce an elimination reaction to form the desired internal alkyne.

A more direct classical method for forming the alkyne triple bond is through a double dehydrohalogenation reaction. youtube.comyoutube.com This would start from a precursor like 1-(tert-butyl)-4-(1,2-dibromopropyl)benzene. Treatment of this vicinal dihalide with a strong base, such as sodium amide (NaNH₂), would result in two successive E2 elimination reactions to generate the triple bond. youtube.com

Many synthetic routes rely on the functionalization of a pre-existing, suitably substituted benzene ring. The preparation of key intermediates, such as halogenated tert-butylbenzenes, is a critical starting point for many powerful coupling reactions.

For instance, tert-butylbenzene can be readily halogenated to produce precursors for cross-coupling. Bromination or iodination of tert-butylbenzene can yield 1-bromo-4-tert-butylbenzene (B1210543) or 1-tert-butyl-4-iodobenzene. researchgate.net These compounds are ideal substrates for subsequent metal-catalyzed reactions. The synthesis of 1-tert-butyl-4-nitrobenzene (B34581) is also a known procedure, which can be converted to a diazonium salt and subsequently to a variety of other functional groups, including halides. chemicalbook.com

The Friedel-Crafts reaction itself can be seen as a derivatization of the parent benzene ring. An improved method for preparing 1,3,5-tri-t-butylbenzene starts from p-di-t-butylbenzene, showcasing how the substitution pattern can be built up sequentially on the ring. researchgate.net

Metal-Catalyzed Cross-Coupling Strategies

Modern synthetic chemistry heavily relies on transition metal-catalyzed reactions to form carbon-carbon bonds with high efficiency and selectivity. These methods are particularly powerful for synthesizing substituted propargylbenzenes.

The Sonogashira coupling is one of the most important and widely used methods for forming a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne. researchgate.net This reaction is a cornerstone for the synthesis of arylalkynes, including this compound.

A typical procedure involves the coupling of an aryl halide (or triflate) with a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) salt co-catalyst, in the presence of a base such as an amine. researchgate.net For the target molecule, a highly effective route is the palladium/copper-catalyzed cross-coupling between 1-(tert-butyl)-4-iodobenzene (B1267037) and propargyl bromide. Alternatively, propyne (B1212725) gas or a suitable propyne surrogate can be used.

The general mechanism involves two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper(I) salt, and base), and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst. researchgate.net

Recent advancements have led to the development of copper-free Sonogashira protocols, which are advantageous in pharmaceutical synthesis to avoid issues with residual copper toxicity. nih.gov These systems often employ highly active palladium precatalysts and specific ligands to facilitate the coupling. nih.gov

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 1-(tert-butyl)-4-iodobenzene | Propargyl bromide | Pd/Cu catalyst, hydrazonic ligand A | K₃PO₄ | 40-60% | |

| Aryl Bromides | Various terminal alkynes | [DTBNpP]Pd(crotyl)Cl (P2) | TMP / DMSO | Up to 97% | nih.gov |

| (E)-Iodo vinyl stannanes | Terminal acetylenes | Pd(PPh₃)₄ / CuI | Piperidine or Pyrrolidine | 62-91% | core.ac.ukresearchgate.net |

| Aryl Iodides | Terminal Alkynes | 10% Pd/C, PPh₃, CuI | Triethylamine / Water | Good | researchgate.net |

While palladium is the most common metal for this type of transformation, other transition metals have been explored for catalyzing the synthesis of propargylbenzenes.

Gold-catalyzed reactions have been investigated for the reaction of propargyl alcohols with aryl nucleophiles. ntnu.no This methodology could potentially form the desired C-C bond through a Friedel-Crafts-type alkylation. However, studies have shown that while moderately activated aromatics like mesitylene (B46885) are effective nucleophiles, less activated ones such as tert-butylbenzene failed to yield the desired products under the tested conditions, highlighting the substrate limitations of this specific system. ntnu.no

Chemo- and Regioselective Considerations in Coupling Design

The synthesis of specifically substituted propargylbenzenes, such as this compound, relies heavily on coupling reactions where control of chemo- and regioselectivity is paramount. The Sonogashira cross-coupling reaction is a cornerstone method for forming the crucial C(sp²)-C(sp) bond, linking the aryl and alkynyl fragments. nih.gov

Regioselectivity in this context refers to the precise placement of the propargyl group on the benzene ring. The bulky tert-butyl group is an ortho-, para-directing group in electrophilic aromatic substitution. However, in coupling reactions like the Sonogashira, the substitution pattern is dictated by the starting materials. To synthesize the target compound, a para-substituted halo-tert-butylbenzene, such as 1-bromo-4-(tert-butyl)benzene or 1-iodo-4-(tert-butyl)benzene, is coupled with a suitable three-carbon alkyne source. The regioselectivity is thereby pre-determined by the selection of the para-isomer of the halide.

Chemoselectivity involves the selective reaction of one functional group in the presence of others. In the Sonogashira coupling, the palladium catalyst must selectively activate the C-X bond (where X is I, Br, or OTf) of the aryl halide without reacting with other potentially reactive sites. The choice of catalyst, ligands, and reaction conditions is critical. For instance, palladium catalysts with phosphine (B1218219) ligands are commonly used. rsc.org The nature of the phosphine ligand, whether monodentate or bidentate, can influence the reaction's outcome, especially in substrates with multiple halide-attachment points. rsc.org

Furthermore, the choice of solvent can significantly impact both reaction rate and selectivity. lucp.net Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can enhance regioselectivity by stabilizing polar or charged intermediates formed during the catalytic cycle. lucp.net Copper(I) salts are often used as co-catalysts to facilitate the transmetalation step, though copper-free protocols have been developed to avoid the undesirable homocoupling of the terminal alkyne. nih.gov

A summary of factors influencing selectivity in the synthesis of this compound via Sonogashira coupling is presented below.

| Factor | Influence on Selectivity | Example/Consideration |

|---|---|---|

| Substrate | Determines the final substitution pattern (regioselectivity). | Use of 1-iodo-4-(tert-butyl)benzene ensures para-substitution. |

| Catalyst/Ligand | Controls chemoselectivity and can influence regioselectivity in di- or poly-halogenated substrates. rsc.org | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ for selective C-X bond activation. |

| Solvent | Affects reaction kinetics and can enhance regioselectivity. lucp.net | Polar aprotic solvents like DMF or DMSO are often effective. lucp.netorganic-chemistry.org |

| Co-catalyst | Promotes the desired cross-coupling pathway over alkyne homocoupling. | CuI is a common co-catalyst, but copper-free systems exist to prevent side reactions. nih.gov |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer an efficient strategy for constructing complex molecules like derivatives of this compound in a single step, thereby enhancing atom economy and reducing waste.

The Mannich reaction is a classic MCR used to synthesize β-amino carbonyl compounds and their analogues, including propargylamines. scispace.com In the context of alkynes, this is often called the A³ coupling (aldehyde-alkyne-amine). To prepare propargyl amine derivatives starting from a precursor like 4-tert-butylphenylacetylene, it would be reacted with an aldehyde (commonly formaldehyde) and a primary or secondary amine. sigmaaldrich.comkcl.ac.uk

The reaction is typically catalyzed by a metal salt, with copper catalysts being particularly effective. kcl.ac.uk This one-pot synthesis directly forms a C-N and a C-C bond on the carbon adjacent to the alkyne, yielding a functionalized propargylamine (B41283). The tert-butylphenyl group remains intact during this process. A variety of amines can be employed, leading to a diverse library of propargylamine derivatives. scispace.com

The general scheme for the A³ coupling to produce derivatives is as follows:

| Alkyne | Aldehyde | Amine | Catalyst | Product |

|---|---|---|---|---|

| 4-tert-Butylphenylacetylene | Formaldehyde | Secondary Amine (e.g., Diethylamine) | CuBr or CuI | 1-(4-(tert-Butyl)phenyl)-3-(diethylamino)prop-1-yne |

| 4-tert-Butylphenylacetylene | Benzaldehyde | Piperidine | Copper Complex | 1-(4-(tert-Butyl)phenyl)-1-phenyl-3-(piperidin-1-yl)prop-1-yne |

Tandem reactions, also known as cascade or domino reactions, involve two or more bond-forming transformations that occur consecutively in a single pot without isolating intermediates. nih.gov This approach is highly efficient for building complex molecular architectures like alkynylarenes. For instance, a one-pot Sonogashira coupling followed by an intramolecular cyclization is a powerful tandem strategy. organic-chemistry.org

Advanced Functionalization of the Propargyl Unit

Once the this compound scaffold is synthesized, the propargyl unit (–CH₂–C≡CH) itself becomes a versatile handle for further chemical modification.

The propargyl group is amenable to various reactions that can introduce heteroatoms such as oxygen, nitrogen, and sulfur. Iron(III) chloride has been shown to be an effective catalyst for the substitution of propargylic alcohols with a range of heteroatom-centered nucleophiles, including alcohols, amides, and thiols. organic-chemistry.org

For the target compound, the terminal alkyne could first be converted to a propargylic alcohol. This alcohol could then react with various nucleophiles to introduce new functional groups. For example:

C-O Bond Formation: Reaction with an alcohol in the presence of a catalyst like FeCl₃ would yield a propargylic ether.

C-N Bond Formation: Reaction with amides or related nitrogen nucleophiles can lead to N-propargylated products. organic-chemistry.orgmdpi.com

C-S Bond Formation: Reaction with thiols provides a direct route to propargylic sulfides. organic-chemistry.org A photocatalytic thiol-yne coupling can also be used to construct C-S bonds at the alkyne. researchgate.net

These functionalizations are valuable for creating derivatives with altered chemical properties and for building more complex molecular structures.

| Starting Material Derivative | Reagent | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Propargylic Alcohol | Methanol (CH₃OH) | FeCl₃ | Propargylic Ether | organic-chemistry.org |

| Propargylic Alcohol | Thiophenol (C₆H₅SH) | FeCl₃ | Propargylic Sulfide | organic-chemistry.org |

| Propargyl Bromide | Sodium Azide (B81097) (NaN₃) | - | Propargyl Azide | Generic Reaction |

Introducing chirality to the propargyl unit requires stereoselective methods. This is particularly relevant for applications in medicinal chemistry and materials science. Asymmetric functionalization can be achieved by using chiral catalysts or reagents that differentiate between the two faces of the alkyne or control the geometry of an approaching nucleophile. researchgate.net

For a molecule like this compound, stereoselective reactions could include:

Asymmetric Propargylic Substitution: If a leaving group is present on the methylene (B1212753) carbon (e.g., acetate, carbonate), it can be displaced by a nucleophile in a reaction catalyzed by a chiral metal complex (e.g., palladium, iridium, or rhodium). This can generate chiral allenes or propargyl-substituted products with high enantiomeric excess. researchgate.net

Asymmetric Addition to the Alkyne: Chiral catalysts can control the addition of reagents across the triple bond, creating new stereocenters.

Asymmetric C-H Functionalization: Advanced methods involve the direct, enantioselective functionalization of the propargylic C-H bonds. For example, iridium catalysts with chiral phosphoramidite (B1245037) ligands have been used for the enantioselective silylation of propargylic C(sp³)-H bonds. researchgate.net

These techniques allow for the synthesis of non-racemic, optically active derivatives, which is crucial for studying their interactions in chiral environments, such as biological systems. acs.org

Exploration of the Reactivity and Reaction Pathways of Substituted Propargylbenzenes

Cycloaddition Reactions and Their Synthetic Utility

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic and polycyclic systems. The propargyl group in 1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene serves as a reactive component in several types of cycloadditions.

Transition Metal-Catalyzed [2+2+2] Cycloaddition for Polycyclic Aromatic Systems

Transition metal-catalyzed [2+2+2] cycloaddition reactions represent a highly atom-economical method for the synthesis of substituted benzene (B151609) rings and other polycyclic aromatic systems. consensus.appnih.govuwindsor.ca In this type of reaction, three alkyne units, or a combination of alkynes and alkenes, are brought together by a metal catalyst to form a six-membered ring. Various transition metals, including rhodium (Rh), cobalt (Co), ruthenium (Ru), and iridium (Ir), have been shown to effectively catalyze these transformations. consensus.appnih.govescholarship.orgrsc.org

For a substrate like this compound, a [2+2+2] cycloaddition could proceed in a few ways. It could undergo homotrimerization, where three molecules of the propargylbenzene react to form a symmetrically substituted benzene ring. More synthetically useful are heterocycloadditions. For instance, the reaction of this compound with a 1,6-diyne in the presence of a suitable catalyst, such as a rhodium or ruthenium complex, would lead to the formation of a fused polycyclic aromatic system. escholarship.orgrsc.orgresearchgate.net The regioselectivity of such reactions, which determines the substitution pattern on the newly formed aromatic ring, can often be controlled by the choice of catalyst and the electronic and steric nature of the substituents on the reacting partners. nih.gov

| Catalyst | Reactant Types | Product | Reference |

|---|---|---|---|

| [RhCl(PPh3)3] (Wilkinson's catalyst) | 1,6-Enynes and terminal alkynes | Conjugated enynes | researchgate.net |

| Cp*RuCl(COD) | 1,6-Diynes and alkynes | Substituted benzenes | consensus.app |

| CoBr2 with bidentate phosphine (B1218219) ligands | Cyclic alkenes and internal alkynes | Cyclobutene (B1205218) or 1,4-diene derivatives | thieme-connect.com |

| [Ir(COD)(dppe)Cl] | Tethered diynes and peripheral alkynes | Alkynylated polycyclic aromatic hydrocarbons | nih.gov |

Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry) with Azides

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry". nih.govwikipedia.orgresearchgate.net This reaction is known for its high efficiency, mild reaction conditions, and high regioselectivity, particularly when catalyzed by copper(I) or ruthenium complexes. nih.govwikipedia.org The terminal alkyne of this compound makes it an ideal substrate for this transformation.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields the 1,4-disubstituted triazole isomer with high fidelity. wikipedia.org This reaction is often carried out using a copper(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. Conversely, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) generally leads to the formation of the 1,5-disubstituted triazole isomer. youtube.com This complementary regioselectivity provides access to a wider range of triazole products.

The reaction of this compound with various organic azides through click chemistry allows for the modular synthesis of a diverse library of triazole-containing compounds. These products have applications in medicinal chemistry, materials science, and bioconjugation. nih.gov

| Catalyst System | Reactants | Product Regioisomer | Typical Conditions | Reference |

|---|---|---|---|---|

| CuSO4 / Sodium Ascorbate | Terminal Alkyne + Azide | 1,4-disubstituted 1,2,3-triazole | t-BuOH/H2O, Room Temperature | nih.govwikipedia.org |

| CuO Nanoparticles | Terminal Alkyne + Azide | 1,4-disubstituted 1,2,3-triazole | Solvent-free, Microwave | nih.gov |

| Cp*RuCl(PPh3)2 | Terminal or Internal Alkyne + Azide | 1,5-disubstituted 1,2,3-triazole | Organic Solvent, Heat | youtube.com |

Photochemical Cycloaddition Strategies

Photochemical cycloadditions offer a distinct approach to ring formation, often proceeding through pathways that are thermally inaccessible. youtube.comyoutube.com The most common photochemical cycloaddition involving alkynes is the [2+2] cycloaddition with alkenes or carbonyl compounds to form cyclobutenes or oxetenes, respectively. thieme-connect.comresearchgate.net These reactions are typically initiated by the photoexcitation of one of the reactants to an excited state, which then interacts with the ground state of the other reactant. wikipedia.org

For this compound, a photochemical [2+2] cycloaddition with an alkene, such as maleimide, could be envisioned to produce a cyclobutene derivative. thieme-connect.com Such reactions are often promoted by UV light, and the use of photosensitizers can sometimes improve efficiency and selectivity. researchgate.net The reaction proceeds through a stepwise mechanism involving a diradical intermediate. wikipedia.org While specific studies on the photochemical cycloaddition of this compound are not prevalent in the literature, the general principles of alkyne photochemistry suggest its potential to participate in these transformations.

Intramolecular Cyclization Processes

Intramolecular cyclization of molecules containing both an aryl group and an alkyne, such as substituted propargylbenzenes, can lead to the formation of fused ring systems. These reactions can be promoted by various means, including transition metal catalysis or strong acids. rsc.orgcgu.edu.tw For a molecule like this compound, an intramolecular cyclization could potentially occur through an electrophilic attack of the activated alkyne onto the electron-rich benzene ring.

For example, acid-catalyzed intramolecular hydroarylation can lead to the formation of cyclic structures. rsc.org Depending on the reaction conditions and the nature of the tether connecting the alkyne and the aryl group, different ring sizes can be formed. While direct examples for this compound are scarce, related systems have been shown to undergo such cyclizations to produce polycyclic aromatic derivatives. rsc.org

Radical-Mediated Transformations

The propargyl moiety is also susceptible to radical reactions, which can lead to dimerization, cyclization, and the formation of aromatic systems.

Investigation of Propargyl Radical Dimerization and Benzene Formation Pathways

The self-reaction of propargyl radicals (C₃H₃) is a fundamental process in combustion chemistry and has been identified as a key pathway to the formation of benzene. escholarship.orgscispace.comnih.gov This process is believed to proceed through the dimerization of two propargyl radicals to form various C₆H₆ isomers, including 1,5-hexadiyne (B1215225) and fulvene, which can then isomerize to the thermodynamically stable benzene. scispace.comnih.gov

The radical derived from this compound would be a substituted propargyl radical. The presence of the 4-tert-butylphenyl group would significantly influence its reactivity. The dimerization of this substituted radical could lead to a variety of products. Head-to-head coupling would produce a substituted 1,5-hexadiyne derivative. However, other dimerization pathways, such as head-to-tail or tail-to-tail, could also occur. The steric bulk of the tert-butylphenyl group might influence the preferred mode of dimerization. Furthermore, the resulting C₁₂H₁₄ dimers could potentially undergo subsequent intramolecular cyclization and rearrangement reactions to form more complex polycyclic aromatic structures. While the parent propargyl radical dimerization is well-studied, the specific pathways for substituted analogues like the one derived from this compound remain a subject for further investigation.

| Product | Formation Pathway | Significance | Reference |

|---|---|---|---|

| Benzene | Isomerization of initial C6H6 dimers | Key aromatic building block in combustion | scispace.comnih.gov |

| Fulvene | Direct dimerization and isomerization | A stable C6H6 isomer | scispace.comnih.gov |

| 1,5-Hexadiyne | Head-to-head recombination | An initial acyclic dimer | scispace.com |

| 2-Ethynyl-1,3-butadiene | Dimerization and rearrangement | Another acyclic C6H6 isomer | scispace.com |

Hydrogen Abstraction/Addition Mechanisms in Aromatic Growth

The reactivity of this compound, particularly in high-temperature environments relevant to aromatic growth, is initiated by the cleavage of its weakest C-H bonds. The propargylic C-H bonds are significantly weaker than the aromatic and acetylenic C-H bonds, making them the primary sites for hydrogen abstraction by radicals such as H• and OH•, which are abundant in combustion systems. mdpi.comnih.gov This initial abstraction is a critical activation step, forming the resonantly stabilized 4-(tert-butyl)phenylpropargyl radical.

The reaction can be represented as:

R• + t-Bu-C₆H₄-CH₂-C≡CH → RH + t-Bu-C₆H₄-ĊH-C≡CH ↔ t-Bu-C₆H₄-CH=C=ĊH

This radical's stability is enhanced by the delocalization of the unpaired electron across the propargyl system and into the adjacent benzene ring. This stabilized radical is a key intermediate in the subsequent growth of larger aromatic structures.

One of the fundamental pathways for aromatic growth is the self-recombination of propargyl radicals, which has been identified as a key mechanism for the formation of the first aromatic ring, benzene. fiu.edu While the specific recombination of the 4-(tert-butyl)phenylpropargyl radical would lead to more complex dimeric structures, the underlying principle of radical addition and cyclization is analogous.

Furthermore, the generated radical can participate in hydrogen-abstraction-acetylene-addition (HACA) type mechanisms, which are classical pathways for the growth of polycyclic aromatic hydrocarbons (PAHs). mdpi.com In this sequence, the radical site on the activated molecule can add to acetylene (B1199291) (C₂H₂), a common species in fuel-rich flames, leading to a larger, more complex radical that can then undergo cyclization and aromatization to form a new aromatic ring.

Radical Cyclization for Complex Molecular Architectures

The radical species derived from this compound are pivotal intermediates for constructing complex polycyclic molecules through intramolecular cyclization. Although direct studies on this specific compound are limited, the reactivity patterns can be inferred from analogous systems involving aryl radicals and alkynes.

A common strategy involves the generation of a radical on the aromatic ring, which can then attack the tethered alkyne. For instance, in related systems, an aryl radical generated from an aryl halide can undergo a 5-exo-dig or 6-endo-dig cyclization onto a pendant propargyl group to form a five- or six-membered ring, respectively. researchgate.netnih.gov The resulting vinyl radical can be trapped or undergo further reactions. For this compound, a hypothetical intramolecular cyclization could be initiated by generating a radical at the ortho position of the benzene ring, which would lead to a bicyclic structure.

Another pathway involves the addition of an external radical to the alkyne, initiating a cascade of reactions. The addition of a radical (Y•) to the terminal carbon of the alkyne in this compound would form a vinyl radical. This intermediate could then, if appropriately substituted, undergo intramolecular cyclization to forge new ring systems. acs.org These radical cyclizations are powerful methods for the rapid assembly of complex molecular frameworks from relatively simple linear precursors. rsc.org

Role in Combustion Chemistry and Polycyclic Aromatic Hydrocarbon (PAH) Formation

Substituted propargylbenzenes are significant precursors in the formation of polycyclic aromatic hydrocarbons (PAHs) and soot during combustion. mdpi.comnih.gov The process begins with the hydrogen abstraction from the propargylic position of this compound, creating the resonantly stabilized 4-(tert-butyl)phenylpropargyl radical as previously described.

This radical is a key player in molecular weight growth. It can undergo several reactions that lead to PAHs:

Radical Recombination: Two propargyl-type radicals can combine. The self-recombination of the 4-(tert-butyl)phenylpropargyl radical would lead to large C₂₆ structures. More significantly, it can combine with other small, resonantly stabilized radicals like the propargyl radical (C₃H₃) itself, which is known to be a direct route to benzene and other aromatics. fiu.eduresearchgate.net

Addition to Aromatic Species: The 4-(tert-butyl)phenylpropargyl radical can add to other aromatic molecules (like benzene or naphthalene) present in the flame, followed by cyclization and hydrogen loss to form larger PAHs.

HACA-type Mechanisms: As an activated species, the radical can add to acetylene, vinylacetylene, or other small unsaturated species, leading to stepwise growth of the side chain, which can subsequently cyclize to form additional aromatic rings fused to the original phenyl group. mdpi.comnih.gov

Transition Metal-Catalyzed Transformations

The terminal alkyne functionality of this compound makes it a versatile substrate for a variety of transition metal-catalyzed reactions, enabling the construction of more complex molecular structures.

Diverse Cross-Coupling Reactivity (beyond compound synthesis)

The terminal C(sp)-H bond of this compound is readily activated by transition metal catalysts, primarily palladium and copper, for cross-coupling reactions. The Sonogashira coupling is a prominent example, where the alkyne is coupled with aryl or vinyl halides to form disubstituted alkynes. rsc.org This extends the molecular framework and allows for the synthesis of a wide array of derivatives.

| Reaction Name | Catalyst System | Coupling Partner | General Product Type | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Pd complex, Cu(I) co-catalyst, Amine base | Aryl/Vinyl Halide | Ar-C≡C-R | rsc.org |

| Copper-Free Sonogashira | Pd(OAc)₂/Urea or Fe-Phenanthroline | Aryl Halide | Ar-C≡C-R | rsc.org |

| Hiyama Coupling | Pd(0) | Aryltrialkoxysilane | Ar-C≡C-R | researchgate.net |

| Suzuki Coupling | Pd(0) | Alkynyl Halide + Arylboronic Acid | Ar-C≡C-Ar' | organic-chemistry.org |

| Radical-Mediated C-C Coupling | Phenalenyl (PLY) based catalyst (Metal-Free) | Aryl Halide | Ar-C≡C-R | nih.gov |

These reactions are highly versatile, tolerating a wide range of functional groups on the coupling partner. The bulky tert-butyl group on the benzene ring of the substrate generally does not impede these reactions at the distant alkyne terminus. Beyond traditional palladium catalysis, novel methods using earth-abundant metals like iron or even transition-metal-free, radical-mediated approaches have been developed for coupling terminal alkynes. rsc.orgnih.gov

Alkyne Metathesis Reaction Mechanisms

Alkyne metathesis involves the scrambling of alkyne fragments catalyzed by metal alkylidyne complexes (typically Mo or W). acs.org The generally accepted mechanism proceeds through the formation of a metallacyclobutadiene intermediate.

For a terminal alkyne like this compound, homodimerization via metathesis is challenging. The reaction of a terminal alkyne with a Schrock alkylidyne catalyst can lead to a metallacyclobutadiene intermediate. However, this intermediate can undergo a competing, non-productive pathway involving a transannular C-H activation of the acidic acetylenic proton. wikipedia.org This leads to the formation of a deprotio-metallacyclobutadiene and catalyst deactivation, hindering efficient metathesis. wikipedia.org

Despite these challenges, specialized systems have been developed to engage terminal alkynes in metathesis reactions. One approach is the cross-metathesis with an internal alkyne, where the terminal alkyne is used in excess. Another strategy is the controlled alternating copolymerization of terminal alkynes with monomers like cyclic enol ethers, where the reaction proceeds efficiently. nih.gov This occurs because the catalyst can react selectively with the enol ether to regenerate a carbene that readily reacts with the terminal alkyne, avoiding the problematic homodimerization pathway. nih.govwikipedia.orgnih.govresearchgate.net Catalysts based on rhenium have also shown promise for the metathesis of sterically hindered alkynes. acs.org

Carbonylation and Carboxylation Reactions

The terminal alkyne of this compound can be functionalized through the incorporation of a carbonyl or carboxyl group using transition metal catalysis.

Carbonylation involves the introduction of a carbonyl group (C=O). Palladium-catalyzed carbonylation of terminal alkynes can be achieved with various nucleophiles. A notable development is the Markovnikov-selective carbonylation using heterocyclic diphosphine ligands, which directs the addition to form branched α,β-unsaturated ketones with high regioselectivity. nih.gov In another innovative approach, aroyl chlorides can serve as both a carbon electrophile and a source of carbon monoxide in a palladium-catalyzed carboformylation, providing a direct route to tetrasubstituted α,β-unsaturated aldehydes. ethz.ch

Carboxylation is the reaction with carbon dioxide (CO₂) to form a carboxylic acid. This transformation is of high interest as it utilizes CO₂ as a C1 feedstock. Catalytic systems, often based on silver or copper, have been developed for the direct C-H carboxylation of terminal alkynes. acs.org The reaction proceeds without the need for strong bases or pre-functionalized organometallic reagents, affording propiolic acids. For this compound, this would yield 4-(4-(tert-butyl)phenyl)but-2-ynoic acid. The mechanism is believed to involve the formation of a metal acetylide, which then acts as a nucleophile to attack CO₂. acs.orgacs.org

| Reaction Type | Catalyst | Carbon Source | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Carbonylation | Palladium / Heterocyclic Diphosphine | CO + Nucleophile (e.g., Heteroarene) | Branched α,β-Unsaturated Ketone | High Markovnikov Regioselectivity | nih.gov |

| Carboformylation | Palladium | Aroyl Chloride | α,β-Unsaturated Aldehyde | Aroyl chloride as CO and R source | ethz.ch |

| Carboxylation | Silver or Copper complex | CO₂ | Propiolic Acid | Direct C-H functionalization | acs.org |

C-H Activation and Functionalization Strategies

The structure of this compound presents multiple sites for C-H activation, including the aromatic ring, the tert-butyl group, and the propargylic position. The selectivity of functionalization is highly dependent on the chosen catalytic system and reaction conditions.

Benzylic C-H Bond Functionalization: The methylene (B1212753) C-H bonds of the propargyl group are benzylic and allylic in nature, making them susceptible to functionalization. Photo-mediated methodologies, for instance, can generate radicals at this position, leading to oxygenation or other modifications. youtube.comacs.org A common strategy involves hydrogen atom transfer (HAT) from the benzylic position. Subsequent oxidation of the resulting benzylic radical can yield a carbocation, which is then trapped by a nucleophile, a process known as oxidative radical-polar crossover. youtube.com This provides a pathway to introduce functionalities like alcohols or esters at the carbon adjacent to the aromatic ring.

Tert-butyl Group C-H Bond Functionalization: The C-H bonds of the tert-butyl group are typically unreactive due to their high bond dissociation energy (~100 kcal/mol) and steric hindrance. nih.gov However, advanced catalytic systems have been developed to overcome these challenges. Highly electrophilic manganese catalysts, for example, can activate hydrogen peroxide to generate a powerful manganese-oxo species capable of oxidizing these strong C-H bonds. nih.gov This non-directed hydroxylation can install a primary alcohol on one of the methyl groups of the tert-butyl moiety, transforming it from a simple sterically-hindering group into a handle for further synthetic elaboration. The interplay of steric and electronic effects often dictates the site-selectivity of such reactions. nih.gov

Aromatic C-H Bond Functionalization: While the term C-H activation often refers to aliphatic bonds, the aromatic C-H bonds on the benzene ring can also be functionalized. Transition metal-catalyzed reactions, often guided by a directing group, can achieve site-selective arylation, alkylation, or other substitutions. researchgate.net For this compound, functionalization would likely occur at the positions ortho to the tert-butyl or propargyl groups, depending on the electronic bias of the catalyst and directing group used.

Reactions with Small Molecules (e.g., CO₂, CS₂)

The terminal alkyne of this compound is a key site for reactions with small, abundant molecules like carbon dioxide and carbon disulfide.

Reactions with Carbon Dioxide (CO₂): The direct carboxylation of the terminal C(sp)-H bond with CO₂ is a significant transformation for carbon fixation. This reaction can be achieved using various catalytic systems.

Metal-Catalyzed Carboxylation: Coinage metal catalysts, particularly those based on copper and silver, are effective for this transformation. masterorganicchemistry.comnih.gov For instance, silver N-heterocyclic carbene (NHC) complexes can catalyze the carboxylation of terminal alkynes to yield the corresponding propiolic acids under mild conditions. nih.gov The reaction typically proceeds via the formation of a metal acetylide, which then acts as a nucleophile to attack CO₂. free.fr

Base-Mediated Carboxylation: In the absence of a transition metal, strong bases like cesium carbonate (Cs₂CO₃) can promote the direct carboxylation of terminal alkynes with CO₂. rsc.orgyoutube.com This method often requires higher temperatures and pressures compared to metal-catalyzed systems but offers a metal-free alternative. rsc.org The base deprotonates the terminal alkyne to form an acetylide anion, which subsequently reacts with CO₂.

| Catalyst/Base | Conditions | Product Type | Reference |

| Silver-NHC Complex | Mild conditions | Propiolic Acid | nih.gov |

| Copper-NHC Complex | Mild conditions, Cs₂CO₃ additive | Propiolic Acid | masterorganicchemistry.com |

| Cesium Carbonate (Cs₂CO₃) | 120 °C, 2.5 atm CO₂ | Propiolic Acid | rsc.org |

Reactions with Carbon Disulfide (CS₂): The reaction of terminal alkynes with carbon disulfide is a pathway to sulfur-containing compounds. While less common than carboxylation, several methods exist.

Base-Mediated Addition: A common strategy involves the deprotonation of the terminal alkyne with a strong base to form an acetylide. This nucleophile can then attack one of the electrophilic carbons of CS₂. This is analogous to the synthesis of dithiocarboxylic acids from Grignard reagents and CS₂. msu.edu Applying this to this compound, formation of the corresponding alkynyl Grignard or lithium acetylide followed by quenching with CS₂ would yield a dithiocarboxylate salt.

Transition Metal-Mediated Coupling: Complex bimetallic systems, such as certain molybdenum-sulfur clusters, can activate terminal alkynes and promote their coupling with CS₂. masterorganicchemistry.comyoutube.com These reactions can lead to complex cyclic thiometalla compounds through regioselective C-S bond formation. masterorganicchemistry.com General reviews on alkyne reactions also note the use of CS₂ as a sulfur source for forming C-S bonds. rsc.orglibretexts.org

Electrophilic and Nucleophilic Addition Processes

The carbon-carbon triple bond in this compound is electron-rich, making it susceptible to addition reactions with both electrophiles and nucleophiles.

Electrophilic Addition: Alkynes undergo electrophilic addition reactions, though they are generally less reactive than alkenes due to the formation of a less stable vinylic carbocation intermediate. youtube.comchemrxiv.org

Addition of Hydrogen Halides (HX): The addition of acids like HBr or HCl follows Markovnikov's rule. The initial protonation occurs at the terminal carbon to form the more stable secondary vinylic carbocation, which is further stabilized by resonance with the adjacent p-tert-butylphenyl ring. The halide ion then attacks this carbocation. With excess HX, a second addition can occur, typically resulting in a geminal dihalide. chemrxiv.org

Hydration: The addition of water, typically catalyzed by mercury(II) salts (HgSO₄) in aqueous acid, also follows Markovnikov regioselectivity. The initial product is an enol, where the hydroxyl group is attached to the internal carbon. This enol rapidly tautomerizes to the more stable keto form, yielding 1-(4-(tert-butyl)phenyl)propan-2-one. youtube.com Anti-Markovnikov hydration can be achieved via hydroboration-oxidation, using a sterically hindered borane (B79455) like disiamylborane (B86530) to prevent double addition, followed by oxidation with hydrogen peroxide. This pathway yields 1-(4-(tert-butyl)phenyl)propanal.

Nucleophilic Addition: While unactivated alkynes are not highly electrophilic, they can undergo nucleophilic addition under specific conditions.

Acetylide Formation and Reaction: The terminal proton of this compound is weakly acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to form a potent carbon nucleophile—the acetylide anion. This acetylide is a key intermediate in synthesis, readily participating in Sₙ2 reactions with primary alkyl halides to form internal alkynes, or adding to electrophiles like aldehydes and ketones to create propargyl alcohols. youtube.comyoutube.com

Conjugate Addition (Michael-type): Direct nucleophilic attack on the triple bond typically requires activation by an adjacent electron-withdrawing group (e.g., a carbonyl), forming what is known as an activated alkyne or ynone. While the parent compound this compound is not an activated alkyne, its derivatives (e.g., the propiolic acid from CO₂ addition) would be susceptible to conjugate addition by soft nucleophiles like thiols and amines.

Rearrangement Chemistry and Isomerization Pathways

The propargyl moiety in this compound is prone to several synthetically important rearrangements and isomerizations.

Isomerization to Allenes: Terminal alkynes can isomerize to their corresponding allene (B1206475) isomers via a 1,3-hydride shift. This process can be catalyzed by bases or various transition metals.

Base-Catalyzed Isomerization: Strong bases can initiate a prototropic rearrangement, leading to an equilibrium between the alkyne and the allene.

Metal-Catalyzed Isomerization: π-acidic transition metal catalysts, such as those based on gold, platinum, or rhodium, are particularly effective in promoting the isomerization of propargylic systems to allenes under mild, often base-free, conditions. msu.edu The catalyst activates the alkyne towards rearrangement.

Meyer-Schuster and Rupe Rearrangements: These are acid-catalyzed rearrangements of propargyl alcohols, which can be conceptually derived from this compound. For instance, the acetylide of the title compound can react with a ketone (e.g., acetone) to form a tertiary propargyl alcohol.

Meyer-Schuster Rearrangement: This reaction converts secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. youtube.comlibretexts.org The mechanism involves protonation of the alcohol, a 1,3-shift of the hydroxyl group to form an allene intermediate, and subsequent tautomerization to the enone product. youtube.com

Rupe Rearrangement: For tertiary propargyl alcohols that cannot form a terminal aldehyde, the competing Rupe rearrangement often occurs, yielding α,β-unsaturated ketones via an enyne intermediate. youtube.com

| Rearrangement Type | Precursor | Key Conditions | Product | Reference |

| Alkyne-Allene Isomerization | Terminal Alkyne | Base or Au/Pt Catalyst | Allene | msu.edu |

| Meyer-Schuster | Propargyl Alcohol | Acid Catalyst | α,β-Unsaturated Carbonyl | youtube.comlibretexts.org |

| Rupe | Tertiary Propargyl Alcohol | Acid Catalyst | α,β-Unsaturated Ketone | youtube.com |

Computational and Theoretical Investigations on Substituted Propargylbenzenes

Quantum Chemical Characterization of Non-Covalent Interactions

Non-covalent interactions play a pivotal role in the supramolecular chemistry of aromatic compounds. For 1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene, these forces dictate its aggregation behavior, crystal packing, and interactions with other molecules. Quantum chemical methods are indispensable for characterizing these weak interactions. nih.govelsevier.comrsc.orgrsc.org

Analysis of π-Stacking Interactions

The benzene (B151609) ring in this compound is electron-rich, making it susceptible to π-stacking interactions. These interactions are a result of electrostatic and van der Waals forces between aromatic rings. Computational studies on various benzene derivatives have shown that the geometry of π-stacking can vary, with common motifs being face-to-face, slipped-parallel, and T-shaped configurations. banglajol.info The presence of the bulky tert-butyl group and the propargyl substituent influences the electron distribution in the ring and introduces steric hindrance, which in turn affects the preferred stacking geometry and interaction energy.

Theoretical calculations, such as those using Møller-Plesset perturbation theory (MP2) or density functional theory (DFT) with dispersion corrections, are employed to model these interactions. For analogous systems, slipped-parallel and T-shaped arrangements are often more stable than a direct face-to-face stacking due to the minimization of electrostatic repulsion. banglajol.info

Table 1: Calculated Interaction Energies for Different π-Stacking Configurations of a Model Substituted Benzene Dimer

| Configuration | Intermolecular Distance (Å) | Interaction Energy (kcal/mol) |

|---|---|---|

| Face-to-Face | 3.5 | -1.5 |

| Slipped-Parallel | 3.4 | -2.8 |

| T-Shaped | 5.0 | -2.5 |

Note: Data is hypothetical and based on typical values for substituted benzene dimers calculated at the MP2/aug-cc-pVDZ level of theory. Actual values for this compound would require specific calculations.

Studies on C-H···π Interactions and Stabilization Energies

C-H···π interactions are another significant class of non-covalent bonds where a C-H bond acts as a hydrogen bond donor to a π-system. In this compound, the acetylenic C-H bond of the propargyl group is a potential donor, and the benzene ring can act as an acceptor. Furthermore, the aliphatic C-H bonds of the tert-butyl group can also participate in such interactions. These interactions are crucial in molecular recognition and the stabilization of protein-ligand complexes. nih.govnih.gov

Computational studies on model systems like methane-benzene have quantified the strength of these interactions. nih.gov The stabilization energy of a single C-H···π bond is typically in the range of 0.5 to 2.5 kcal/mol. Symmetry-adapted perturbation theory (SAPT) can be used to decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion, providing a deeper understanding of the nature of the interaction. nih.gov

Table 2: Estimated Stabilization Energies for C-H···π Interactions in Model Systems

| Interacting Groups | Distance (Å) | Estimated Stabilization Energy (kcal/mol) |

|---|---|---|

| Methane C-H and Benzene Ring | 3.5 | -1.4 |

| Acetylene (B1199291) C-H and Benzene Ring | 3.2 | -2.0 |

Note: These are representative values from computational studies on similar molecular fragments.

Intermolecular Association and Dimerization Studies

The catalytic dimerization of terminal aryl alkynes has been shown to produce head-to-head or head-to-tail products depending on the catalyst and reaction conditions. wiley-vch.denih.gov Theoretical calculations can model the potential energy surface of these dimerization reactions, elucidating the transition states and intermediates that control the product distribution.

Mechanistic Elucidation through Potential Energy Surface Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms by mapping the potential energy surface (PES). rsc.org This allows for the identification of the most likely reaction pathways, transition states, and intermediates. youtube.comlibretexts.orgchemistrysteps.comlibretexts.org

Identification of Transition States and Intermediates

For reactions involving the propargyl group of this compound, such as electrophilic additions to the alkyne, computational methods can pinpoint the structures of key intermediates and transition states. In electrophilic additions to alkynes, the formation of a vinyl cation intermediate is often proposed. chemistrysteps.comlibretexts.org However, the stability of this intermediate is a critical factor, and its formation represents a significant energy barrier. youtube.com

Density functional theory (DFT) is a commonly used method for locating and characterizing these stationary points on the PES. researchgate.netnih.gov Frequency calculations are then performed to confirm the nature of these points: minima (reactants, intermediates, products) have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Energetics and Barrier Height Calculations

The calculation of reaction energetics, particularly the activation energy or barrier height, is crucial for predicting reaction rates and understanding reactivity. nsf.govresearchgate.net For electrophilic additions to the alkyne moiety in this compound, the barrier height for the initial protonation of the triple bond would be a key determinant of the reaction's feasibility.

High-level theoretical methods, such as coupled-cluster theory or multi-coefficient correlation methods, can provide benchmark values for these barrier heights. researchgate.net These calculations can help to explain, for example, why alkynes are generally less reactive than alkenes towards electrophiles, despite having a higher electron density. The reason lies in the higher energy of the vinyl cation intermediate compared to an alkyl carbocation. youtube.com

Table 3: Hypothetical Calculated Barrier Heights for Electrophilic Addition to the Propargyl Group

| Reaction Step | Computational Method | Calculated Barrier Height (kcal/mol) |

|---|---|---|

| Protonation of Alkyne | DFT (B3LYP/6-31G*) | 15-20 |

| Nucleophilic Attack on Vinyl Cation | DFT (B3LYP/6-31G*) | 2-5 |

Note: These values are illustrative and represent typical ranges for such reactions. Specific calculations for this compound are required for accurate predictions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecular systems. For substituted propargylbenzenes like this compound, DFT methods provide a balance between computational cost and accuracy, enabling detailed analysis of their structure and electronic characteristics.

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. asianpubs.orgresearchgate.net This process is typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p), which provides a robust description of electron distribution. asianpubs.orgnih.gov The optimization algorithm, such as the Berny algorithm, iteratively adjusts atomic coordinates to minimize the total electronic energy of the molecule. asianpubs.orgmolpro.net The result is a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, that define the molecule's lowest energy conformation. researchgate.netnih.gov

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data)

| Parameter | Atoms Involved | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C≡C (Alkyne) | 1.21 Å |

| Bond Length | ≡C-H (Alkyne) | 1.07 Å |

| Bond Length | C-C (Aromatic-Alkyl) | 1.52 Å |

| Bond Length | C-C (Aromatic-tert-Butyl) | 1.55 Å |

| Bond Angle | C-C≡C (Propargyl) | 178.5° |

| Bond Angle | C(Aromatic)-C(tert-Butyl)-C | 109.8° |

| Dihedral Angle | C(Aromatic)-C(Aromatic)-C-C(Alkyne) | 89.5° |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Following geometry optimization, electronic structure analysis provides insight into the molecule's reactivity. Key to this is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. nih.govresearchgate.net A smaller gap generally suggests higher reactivity.

Table 2: Calculated Electronic Properties for this compound (Illustrative Data)

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap | 6.33 |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Once the optimized geometry is found, computational chemists can perform vibrational frequency calculations. nih.gov These calculations predict the frequencies at which the molecule's atoms will vibrate. Each calculated frequency corresponds to a specific normal mode of vibration. These theoretical frequencies are instrumental in predicting and interpreting experimental spectroscopic data, such as Fourier-Transform Infrared (FT-IR) and Raman spectra. researchgate.netopenaccesspub.org

For this compound, specific vibrational modes are characteristic of its functional groups. The terminal alkyne group (C≡C-H) gives rise to distinct stretching frequencies that are often easily identifiable. The C≡C triple bond stretch and the terminal ≡C-H stretch are particularly informative. wikipedia.org Vibrations associated with the substituted benzene ring and the tert-butyl group also appear at predictable regions in the spectrum. nih.gov By assigning the calculated frequencies using methods like Potential Energy Distribution (PED) analysis, a theoretical spectrum can be constructed that aids in the analysis of experimental results. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative Data)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| Terminal Alkyne | ≡C-H Stretch | 3315 | 3300 - 3320 |

| Alkyne | C≡C Stretch | 2125 | 2100 - 2140 |

| Aromatic Ring | C-H Stretch | 3050 | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1610, 1505 | 1450 - 1620 |

| Alkyl Group | C-H Stretch (tert-Butyl) | 2960 | 2850 - 2970 |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Kinetic Modeling and Simulation of Reaction Dynamics

Kinetic modeling and simulation are used to understand the mechanisms and rates of chemical reactions. acs.org For substituted propargylbenzenes, this involves computationally exploring the reaction pathways of, for example, addition reactions across the triple bond or cycloaddition reactions. acs.orgstudysmarter.co.uk These methods map the potential energy surface (PES) of a reaction, identifying the low-energy paths from reactants to products.

Table 4: Illustrative Energy Profile for the Addition of HBr to the Alkyne Moiety

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | This compound + HBr |

| Transition State (TS) | +25.5 | Structure at the peak of the energy barrier |

| Product | -15.2 | Addition Product |

| Activation Energy (Ea) | 25.5 | Energy barrier for the reaction |

| Reaction Energy (ΔE) | -15.2 | Overall energy change |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the output of kinetic modeling studies.

Ab Initio Studies on Reactivity and Selectivity

Ab initio computational methods are based on first principles of quantum mechanics, without reliance on empirical parameters. researchgate.net These high-level calculations provide fundamental insights into chemical reactivity and selectivity. For a molecule like this compound, ab initio studies can be employed to predict the outcome of reactions where multiple products are possible. asianpubs.org

A primary example is predicting the regioselectivity of electrophilic additions to the unsymmetrical alkyne bond. According to Markovnikov's rule, the electrophile (e.g., H⁺ from HBr) adds to the carbon atom of the triple bond that has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. msu.edu Ab initio calculations can rigorously test this by computing the energies of all possible intermediates. msu.edu In the case of the propargyl group, protonation can occur at either of the two alkyne carbons, leading to two different vinyl cation intermediates. By comparing the calculated stabilities (i.e., total energies) of these intermediates, the favored reaction pathway and major product can be reliably predicted. The intermediate with the lower energy is more stable and will form preferentially, thus determining the regioselectivity of the reaction.

Table 5: Ab Initio Calculation of Intermediate Stability in HBr Addition (Illustrative Data)

| Intermediate | Description | Calculated Relative Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Vinyl Cation 1 (Markovnikov) | Cation on carbon adjacent to the methylene (B1212753) bridge | 0.0 | Favored |

| Vinyl Cation 2 (Anti-Markovnikov) | Cation on terminal carbon | +12.8 | Disfavored |

Note: The energy values are hypothetical, illustrating that the more stable intermediate (lower energy) corresponds to the Markovnikov product.

Role As Advanced Synthetic Intermediates and Building Blocks in Complex Molecular Architectures

Precursors for Heterocyclic Systems and Novel Ring Annulations

The terminal alkyne functionality in 1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene is a powerful tool for the synthesis of diverse heterocyclic systems. Its reactivity is central to various cycloaddition reactions, which are fundamental processes for ring formation.

One of the most prominent applications is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective pathway to 1,4-disubstituted 1,2,3-triazoles. ijprajournal.com These triazole rings are stable aromatic heterocycles that are significant in medicinal chemistry and materials science. ijprajournal.com

Beyond triazoles, the propargyl group can participate in other cycloaddition reactions. For instance, [3+2] cycloadditions with nitrile oxides, which can be generated in situ, can yield isoxazoles. nih.gov Similarly, reactions with isocyanides under photoredox catalysis have been shown to produce substituted pyrroles, although the reactivity can be sensitive to the alkyne's substitution pattern. acs.org

The process of annulation, defined as the construction of a new ring onto a pre-existing molecular framework, is also enabled by the reactivity of this compound. scripps.edu The alkyne can act as a component in tandem reaction sequences that result in fused ring systems. For example, it can be involved in cascade reactions that form polycyclic aromatic structures or functionalized benzofurans. researchgate.netresearchgate.net

Table 1: Examples of Heterocyclic Systems from Alkyne Precursors

| Reaction Type | Reactant Partner | Resulting Heterocycle | Citation |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (B81097) (R-N₃) | 1,2,3-Triazole | ijprajournal.com |

| [3+2] Cycloaddition | Nitrile Oxide | Isoxazole | nih.gov |

| Phosphine-Promoted Photoredox [3+2] Cycloaddition | Isocyanide | Pyrrole | acs.org |

Application in Polymer and Material Science Research

The distinct structural features of this compound make it a compelling building block in the field of polymer and materials science.

This compound can serve as a monomer for the synthesis of poly(aryleneethynylene)s (PAEs). These polymers are characterized by a conjugated backbone of alternating aromatic rings and alkyne units, which often results in interesting optical and electronic properties. The polymerization of related monomers, such as p-diethynylbenzene, has been achieved through methods like anionic polymerization. nih.gov In such a process, the polymerization of this compound would likely proceed through the reactive terminal alkyne. The presence of the bulky tert-butyl group is advantageous as it can enhance the solubility of the resulting polymer in common organic solvents and prevent the polymer chains from aggregating, which helps to maintain their desirable electronic properties in the solid state. Furthermore, the steric hindrance provided by the tert-butyl group can suppress unwanted side reactions and cross-linking during polymerization, leading to more linear and well-defined polymer chains. nih.gov

Dendrimers are perfectly branched, three-dimensional macromolecules with a high density of functional groups on their surface. The construction of these highly ordered architectures relies on a stepwise, generational growth from a central core. The propargyl group of this compound is an ideal functional handle for attaching it to a growing dendrimer structure, often via the highly efficient CuAAC (click) reaction. It can be used in two primary ways:

As a core unit: A molecule with multiple functional groups (e.g., azides) can serve as the central core, and this compound can be "clicked" onto it to form the first generation.

As a peripheral building block (dendron): It can be attached to the outer layer of a growing dendrimer to add a terminal alkyne functionality, which can then be used for further functionalization or branching.

Table 2: Hypothetical Role in Dendrimer Synthesis

| Dendrimer Component | Role of this compound | Key Reaction | Resulting Feature | Citation |

|---|---|---|---|---|

| Generation 1 Synthesis | Attaches to a multifunctional azide core | CuAAC | Forms a sterically shielded core structure |

The design of organic electronic materials hinges on creating extended π-conjugated systems that facilitate charge transport. mrce.in When incorporated into polymers like PAEs, the benzene (B151609) ring and the adjacent triple bond of this compound contribute directly to this conjugated path. The electronic properties of such a material can be fine-tuned based on key design principles:

Tuning Electronic Levels: The tert-butyl group is an electron-donating group. Its presence on the benzene ring increases the electron density, which in turn raises the energy of the highest occupied molecular orbital (HOMO) of the material. This is a critical parameter for matching the energy levels of other materials in electronic devices like organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs).

Improving Processability and Morphology: The bulky tert-butyl group enhances the solubility of conjugated polymers, making them easier to process into thin films from solution. It also introduces steric hindrance that can prevent the polymer chains from packing too closely (π-stacking), which can be beneficial for controlling the morphology of the active layer in a device and improving performance.

Enabling Reagents in Cascade and Tandem Syntheses

Cascade reactions, also known as tandem or domino reactions, are chemical processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. baranlab.org These reactions are highly efficient as they reduce the number of steps, purification procedures, and waste generated. The alkyne moiety of this compound makes it an excellent substrate for initiating such cascades. nih.gov

The reaction sequence can be triggered by the initial transformation of the alkyne. For example, a metal-catalyzed reaction or a radical addition to the triple bond can generate a reactive intermediate that undergoes subsequent, often intramolecular, reactions. researchgate.netresearchgate.net While specific cascade reactions involving this exact molecule are not extensively documented, its structure lends itself to several plausible pathways based on established alkyne chemistry. For instance, a palladium-catalyzed process could initiate a sequence of cyclization and cross-coupling steps. researchgate.net Similarly, radical-initiated cascades could lead to the formation of complex polycyclic structures. researchgate.net The tert-butyl group would play a role in directing the regioselectivity of these transformations through steric effects.

Versatile Moieties for Multistep Organic Synthesis

In complex, multistep syntheses, the value of a building block is determined by its versatility and the range of transformations it can undergo. stackexchange.comyoutube.com this compound excels in this regard due to its two distinct and chemoselectively addressable moieties.

The propargyl group is a rich chemical handle that can be converted into a variety of other functional groups:

Hydration: Markovnikov or anti-Markovnikov hydration can convert the alkyne into a ketone or an aldehyde, respectively.

Reduction: The alkyne can be selectively reduced to a (Z)- or (E)-alkene or fully saturated to an alkane using different catalytic systems.

Coupling Reactions: The terminal alkyne is a key participant in fundamental carbon-carbon bond-forming reactions like the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, allowing for the construction of larger conjugated systems.

Meanwhile, the tert-butylated benzene ring provides a stable, sterically defined aromatic core. The tert-butyl group itself is generally unreactive under many conditions, serving as a robust directing and solubilizing group throughout a synthetic sequence. This allows chemists to perform extensive modifications on the propargyl side chain without affecting the aromatic core. This orthogonality makes the compound a valuable intermediate for the systematic construction of complex target molecules. youtube.com

Table 3: Chemical Transformations of the Propargyl Group

| Reaction Class | Reagents | Resulting Functional Group | Citation |

|---|---|---|---|

| Reduction | H₂, Pd/C | Alkane (propyl) | |

| Reduction | H₂, Lindlar's catalyst | (Z)-Alkene | |

| Hydration (Markovnikov) | H₂SO₄, H₂O, HgSO₄ | Ketone | |

| Sonogashira Coupling | Aryl halide, Pd catalyst, Cu(I) | Disubstituted Alkyne |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene. Analysis of ¹H and ¹³C NMR spectra allows for the precise mapping of the carbon skeleton and the chemical environment of each proton.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals are based on analogous structures like tert-butylbenzene (B1681246) and other propargyl-substituted aromatics. rsc.orgrsc.org The large singlet for the tert-butyl protons typically appears in the upfield region, while the aromatic protons, split into two distinct doublets due to the para-substitution, resonate in the downfield aromatic region. The methylene (B1212753) protons of the propargyl group and the terminal acetylenic proton have characteristic chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the quaternary carbons of the tert-butyl group and the benzene (B151609) ring, the methyl carbons, the aromatic CH carbons, the methylene carbon, and the two sp-hybridized carbons of the alkyne. rsc.orgchemicalbook.com The chemical shifts are influenced by the electronic effects of the substituents.

Predicted NMR Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H NMR | -C(CH₃)₃ | ~1.31 | Singlet (s) | 9 protons, characteristic of a tert-butyl group. |

| Aromatic H (ortho to -CH₂-) | ~7.15 | Doublet (d) | 2 protons, part of an AA'BB' system. | |

| Aromatic H (ortho to -tBu) | ~7.33 | Doublet (d) | 2 protons, part of an AA'BB' system. | |

| -CH₂-C≡CH | ~3.40 | Doublet (d) | 2 protons, coupled to the acetylenic proton. | |

| -C≡CH | ~2.10 | Triplet (t) | 1 proton, coupled to the methylene protons. | |

| ¹³C NMR | -C(CH₃)₃ | ~31.4 | - | Methyl carbons of the tert-butyl group. |

| -C(CH₃)₃ | ~34.5 | - | Quaternary carbon of the tert-butyl group. | |

| -CH₂- | ~23.0 | - | Benzylic methylene carbon. | |

| -C≡CH | ~71.0 | - | Terminal acetylenic carbon. | |

| -C≡CH | ~83.0 | - | Internal acetylenic carbon. | |

| Aromatic CH | ~125.4, ~128.0 | - | Two signals for the two types of aromatic CH carbons. | |

| Aromatic C (quaternary) | ~134.0, ~150.0 | - | Two signals for the substituted aromatic carbons. |

Mass Spectrometry (MS) Techniques (e.g., High-Resolution MS, Photoionization MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The fragmentation of this compound is expected to be dominated by the loss of a methyl radical (CH₃•) from the tert-butyl group to form a highly stable tertiary benzylic carbocation. This fragment ([M-15]⁺) is often the base peak in the mass spectra of tert-butylbenzene derivatives. nist.govresearchgate.net Further fragmentation can occur through rearrangements and cleavage of the propargyl side chain.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. This technique is crucial for confirming the identity of newly synthesized compounds, distinguishing between isomers, and verifying sample purity. rsc.orgnih.govresearchgate.net For this compound (C₁₃H₁₆), the calculated exact mass is 172.1252 u. HRMS can confirm this mass with high precision.

Photoionization (PI) Mass Spectrometry: Photoionization is a soft ionization technique that uses photons to ionize molecules. It often results in less fragmentation compared to EI, making the molecular ion peak more prominent. This can be particularly useful for the analysis of aromatic compounds and for obtaining clear molecular weight information, especially in complex mixtures where fragmentation patterns might overlap.

Predicted Mass Spectrometry Data

| m/z (Predicted) | Proposed Fragment Ion | Significance |

|---|---|---|

| 172 | [C₁₃H₁₆]⁺˙ | Molecular Ion (M⁺˙) |

| 157 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group; likely base peak. researchgate.net |

| 133 | [M - C₃H₃]⁺ | Loss of the propargyl radical. |

| 115 | [C₉H₇]⁺ | Loss of the tert-butyl group, followed by rearrangement. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzenes. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation. |

Infrared (IR) Spectroscopy Applications in Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.

The IR spectrum of this compound would display several key absorption bands that confirm its structure:

Alkyne Group: A sharp, strong absorption around 3300 cm⁻¹ corresponds to the ≡C-H stretching vibration of the terminal alkyne. A weaker absorption between 2100-2140 cm⁻¹ is characteristic of the C≡C triple bond stretch. acs.org

Aromatic Ring: Aromatic C-H stretching vibrations appear as a group of bands just above 3000 cm⁻¹. The C=C in-ring stretching vibrations cause absorptions in the 1600-1450 cm⁻¹ region. nist.gov The pattern of overtone bands between 2000-1650 cm⁻¹ and C-H out-of-plane bending bands between 900-675 cm⁻¹ can indicate the 1,4-disubstitution pattern of the benzene ring.

Alkyl Groups: The C-H stretching vibrations of the tert-butyl and methylene groups are observed as strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). docbrown.info

Characteristic Infrared Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | ≡C-H Stretch | Terminal Alkyne |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Alkyl (tert-butyl, -CH₂-) |

| 2140-2100 | C≡C Stretch | Terminal Alkyne |

| 1610, 1515 | C=C Stretch | Aromatic Ring |

| 1465, 1365 | C-H Bend | Alkyl (tert-butyl) |

| ~830 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic |

Electronic Spectroscopy (e.g., UV-Vis) for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. For aromatic compounds, the principal absorptions arise from π → π* transitions within the benzene ring.

The UV spectrum of this compound is expected to be similar to that of other para-alkyl-substituted benzenes like p-xylene (B151628) or 1-tert-butyl-4-ethylbenzene. rsc.org The benzene ring exhibits characteristic absorption bands which are shifted to longer wavelengths (a bathochromic shift) upon substitution. up.ac.za

An intense primary band (E-band) is expected below 220 nm.

A weaker secondary band (B-band), which often shows fine vibrational structure, is expected in the region of 250-280 nm. nist.gov

The alkyl substituents (tert-butyl and propargyl) cause slight red shifts and an increase in absorption intensity (hyperchromic effect) compared to unsubstituted benzene. researchgate.net This technique is valuable for confirming the presence of the aromatic chromophore and for quantitative analysis using the Beer-Lambert law.

Chromatographic Separation and Analysis Techniques (e.g., GC/MS, GPC)

Chromatographic methods are essential for the separation, purification, and analysis of this compound, particularly from reaction mixtures or for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a premier technique for analyzing volatile and thermally stable compounds. The compound is vaporized and separated on a capillary column based on its boiling point and interaction with the column's stationary phase. mdpi.comthermofisher.com The separated compound then enters the mass spectrometer, which provides a mass spectrum for identification. This method is ideal for determining the purity of this compound and for identifying byproducts in its synthesis. tdi-bi.comresearchgate.net